

# Application Notes & Protocols: 5-Methyltetrahydrofolic acid-13C5 in Clinical Mass Spectrometry

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## Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C5

Cat. No.: B15143208

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These application notes provide a comprehensive overview of the use of **5-Methyltetrahydrofolic acid-13C5** (5-MTHF-13C5) as an internal standard in clinical mass spectrometry for the accurate quantification of 5-methyltetrahydrofolic acid (5-MTHF), the primary biologically active form of folate.

## Introduction

5-Methyltetrahydrofolic acid is a crucial vitamin of the B complex, essential for a myriad of physiological processes, including DNA synthesis, repair, and methylation.<sup>[1][2]</sup> Its quantification in biological matrices is vital for diagnosing folate deficiencies and monitoring therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose.<sup>[3][4][5]</sup> The use of a stable isotope-labeled internal standard, such as 5-MTHF-13C5, is critical for correcting analytical variability, thereby ensuring the accuracy and reliability of the results.<sup>[5][6]</sup> 5-MTHF-13C5, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, making it an ideal internal standard.<sup>[6]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods utilizing 5-MTHF-13C5 for the analysis of 5-MTHF in human plasma/serum.

Table 1: Linearity and Sensitivity of 5-MTHF Quantification

| Matrix              | Linearity Range                                     | Limit of Detection (LOD)    | Limit of Quantification (LOQ) | Reference |
|---------------------|---|-----------------------------|-------------------------------|-----------|
| Human Plasma        | 0.249–19.9 ng/mL                                    | -                           | -                             | [4]       |
| Human Plasma        | 5.05–50.5 ng/mL                                     | -                           | -                             | [4]       |
| Human Serum         | 0.1–140 nmol/L                                      | Signal-to-Noise Ratio of 5  | Signal-to-Noise Ratio of 10   | [7]       |
| Human Serum         | 0.94-97 ng/mL                                       | -                           | -                             | [5]       |
| Human Plasma        | $1.2 \times 10^{-11}$ to $3.2 \times 10^{-7}$ mol/L | $1.2 \times 10^{-11}$ mol/L | -                             | [8]       |
| Cerebrospinal Fluid | 25–400 nM   | -                           | 3 nM                          | [9]       |

Table 2: Precision and Recovery of 5-MTHF Quantification

| Matrix       | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Recovery (%) | Reference |
|--------------|----------------------------|----------------------------|--------------|-----------|
| Human Plasma | 1.3-11.3 %                 | 3.4-14.6 %                 | 89.5-113.8 % | [3]       |
| Human Serum  | < 8.6%                     | < 9.0%                     | -            | [8]       |
| Human Serum  | 5.3%                       | -                          | -            | [5]       |
| Human Serum  | 2.8–3.6% (for 5-methylTHF) | -                          | 99.4±3.6%    | [10]      |

## Experimental Protocols

## Protocol 1: Quantification of 5-MTHF in Human Plasma using LC-MS/MS

This protocol is based on a method utilizing hydrophilic interaction liquid chromatography (HILIC) for enhanced retention of polar folate metabolites.<sup>[3]</sup>

### 1. Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of human plasma, add 20  $\mu$ L of an internal standard working solution containing 5-MTHF-13C5.
- Add 400  $\mu$ L of methanol (containing an antioxidant like 0.1% ascorbic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### 2. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity LC system or equivalent.
- Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.

- MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transitions:
  - 5-MTHF: Precursor ion m/z 460.2 -> Product ion m/z 313.1
  - 5-MTHF-13C5: Precursor ion m/z 465.2 -> Product ion m/z 318.1

### 3. Data Analysis

- Quantify 5-MTHF by calculating the peak area ratio of the analyte to the internal standard (5-MTHF-13C5).
- Generate a calibration curve using known concentrations of 5-MTHF spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

## Protocol 2: Analysis of Folate Panel in Human Serum by LC-MS/MS

This protocol describes a method for the simultaneous determination of multiple folate vitamers.<sup>[7]</sup><sup>[10]</sup>

### 1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 100 µL of serum, add 10 µL of a mixed internal standard solution (including 5-MTHF-13C5).
- Add 200 µL of 1% ascorbic acid solution.
- Vortex and incubate for 30 minutes at room temperature to stabilize folates.
- Add 600 µL of acetonitrile to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.

- Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis MAX).
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the folates with 1 mL of 2% formic acid in methanol.
- Evaporate the eluate to dryness and reconstitute in 100  $\mu$ L of mobile phase.

## 2. LC-MS/MS Conditions

- LC System: Waters Acquity UPLC system or equivalent.
- Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: A suitable gradient to separate the different folate forms.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10  $\mu$ L.
- MS System: A high-sensitivity triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Positive ESI.
- MRM Transitions: Monitor the specific precursor and product ions for each folate vitamer and their corresponding stable isotope-labeled internal standards.

## Visualizations

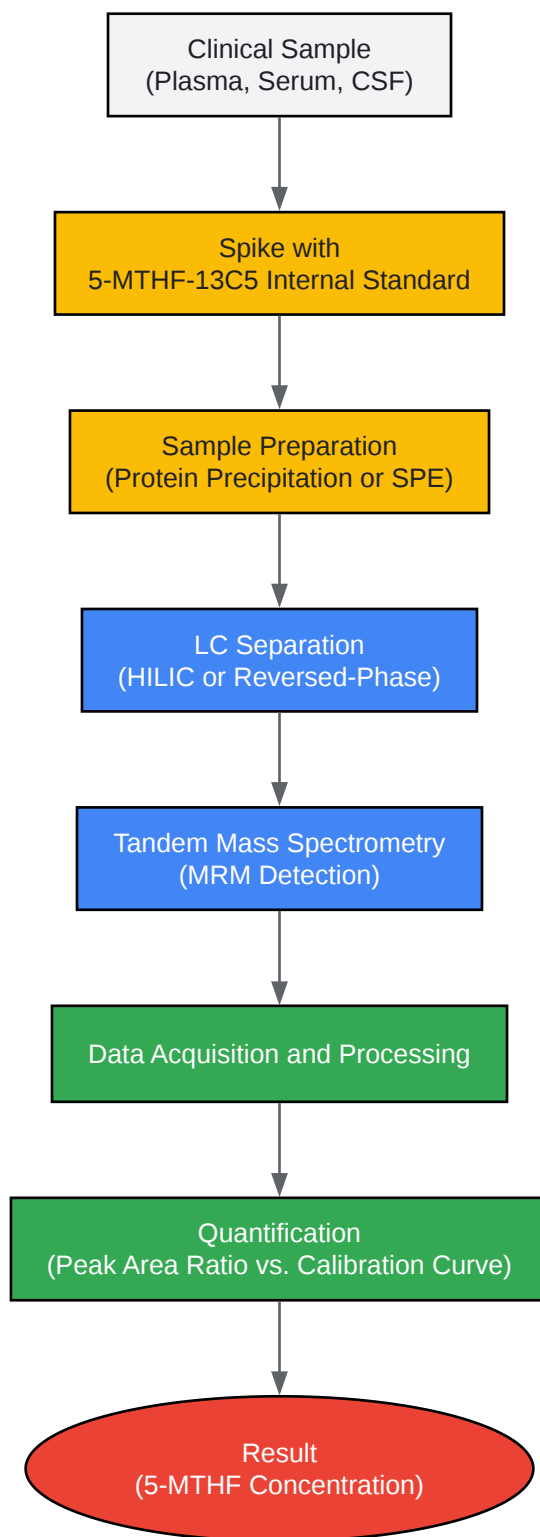
### Folate Metabolism Pathway

The following diagram illustrates the central role of 5-MTHF in the folate metabolic pathway.



## Experimental Workflow

## Tech Support



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Caption: General experimental workflow for 5-MTHF analysis.

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